2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine

Description

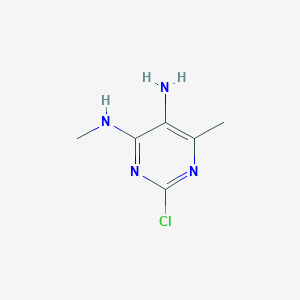

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chlorine atom at the C2 position and methyl groups at the N4 and C6 positions. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding. This compound’s unique substitution pattern influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and synthesis .

Properties

IUPAC Name |

2-chloro-4-N,6-dimethylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4(8)5(9-2)11-6(7)10-3/h8H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKBHWUDUVHOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258495 | |

| Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-95-4 | |

| Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5176-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine typically involves the chlorination of N4,6-dimethylpyrimidine-4,5-diamine. This reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include N-oxides and amines, respectively.

Scientific Research Applications

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The chlorine atom at the 2-position allows for selective binding to nucleophilic sites on target molecules, facilitating various biochemical reactions . The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine to other pyrimidine derivatives are critical for understanding its distinct properties. Below is a detailed comparison based on substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₆H₈ClN₅.

Key Findings

Substituent Effects on Reactivity: The chlorine atom at C2 in this compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine). This makes it a preferred substrate for nucleophilic aromatic substitution reactions . Methyl groups at N4 and C6 increase steric hindrance, reducing aggregation tendencies observed in bulkier analogs like 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine .

Synthesis Pathways :

- Synthesis of this compound likely follows routes similar to , involving chlorination with POCl₃ and controlled hydrolysis. This contrasts with 4,6-Dichloro-2-ethylpyrimidin-5-amine, which requires ethylation post-chlorination .

Physicochemical Properties :

- The similarity score of 0.88 for 2-Chloro-6-methylpyrimidine-4,5-diamine () highlights its structural proximity but underscores the critical role of the N4-methyl group in improving solubility in polar solvents .

- Crystal packing in analogs like 4,6-Dichloro-5-methoxypyrimidine involves Cl···N interactions (3.09–3.10 Å), which stabilize the lattice but may reduce bioavailability compared to the target compound .

Biological Activity :

- N4-alkyl/aryl substituents (e.g., cyclopentyl in ) enhance binding to kinase ATP pockets, whereas the dimethyl groups in the target compound balance selectivity and metabolic stability .

Biological Activity

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chlorine atom and two methyl groups on the pyrimidine ring, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C6H9ClN4. The compound features:

- Chlorine atom at the 2-position

- Two methyl groups at the 4 and 6 positions of the pyrimidine ring

- Amino groups at the 4 and 5 positions

This arrangement imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. It has been evaluated against various bacterial strains with varying degrees of efficacy.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown promise in reducing the viability of cancer cell lines.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Although detailed mechanisms are still under investigation, it is believed that:

- The compound may inhibit key enzymes involved in nucleotide synthesis.

- It could interfere with DNA replication processes in rapidly dividing cells.

Case Studies

- Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells with an IC50 value indicating effective cytotoxicity (specific values not disclosed) .

- Antimicrobial Studies : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | A431 Carcinoma | Not disclosed | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 64 |

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions using phosphorus oxychloride under reflux conditions. This compound serves as an intermediate in the synthesis of more complex molecules such as nucleotides and nucleosides which are essential for DNA and RNA synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.